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Compound of Interest

Compound Name:
2-[(2-Chloro-5-fluoropyrimidin-4-

yl)amino]ethanol

Cat. No.: B092120 Get Quote

2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol (CAS 16255-90-6) is a highly

functionalized heterocyclic intermediate. Its value in medicinal chemistry stems from the unique

combination of a pyrimidine core, a fluorine substituent, a reactive chlorine atom, and a

versatile amino-ethanol side chain. The pyrimidine scaffold is a well-established "hinge-binding"

motif in many kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding

site of these enzymes.[1] The strategic incorporation of a fluorine atom can significantly

enhance metabolic stability, binding affinity, and membrane permeability of the final drug

molecule.[2] This guide will illuminate the pathway from this intermediate to complex,

biologically active compounds.

Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is fundamental for its effective use in

synthesis and research.
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Property Value Reference(s)

CAS Number 16255-90-6 [3]

Molecular Formula C₆H₇ClFN₃O [3]

Molecular Weight 191.59 g/mol [3]

Appearance White powder [4]

Purity Typically >95-99% [4][5]

Storage 2-8°C, sealed and preserved [3][4]

Synonyms
2-(2-Chloro-5-fluoropyrimidin-

4-ylamino)ethanol
[3]

Spectroscopic Characterization (Expected)
While specific spectra for every batch must be acquired, typical analytical data would be as

follows:

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethanol side

chain (triplets for the CH₂ groups) and the amine proton. The pyrimidine ring proton would

appear as a doublet, coupled to the fluorine atom.

¹³C NMR: The carbon spectrum would display distinct signals for the two carbons of the

ethanol side chain and the four unique carbons of the pyrimidine ring. The carbon atoms

bonded to fluorine and chlorine would show characteristic splitting patterns and chemical

shifts.[6][7]

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be

expected to show a prominent [M+H]⁺ ion at m/z 192.03, with a characteristic isotopic

pattern for a molecule containing one chlorine atom.
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The synthesis of the title compound is a classic example of nucleophilic aromatic substitution

(SₙAr), a cornerstone reaction in heterocyclic chemistry. The process leverages the inherent

electronic properties of the starting material, 2,4-dichloro-5-fluoropyrimidine.

The Principle of Regioselectivity
The 2,4-dichloro-5-fluoropyrimidine precursor has two reactive chlorine atoms. The key to a

successful synthesis is achieving selective substitution at the C4 position. The pyrimidine ring

nitrogens are electron-withdrawing, activating the ring towards nucleophilic attack. The C4 and

C6 positions are most activated due to their para and ortho relationship to the ring nitrogens,

respectively. The C2 position is situated between two electron-withdrawing nitrogen atoms, but

substitution at C4 is generally favored.[8] This selectivity is further enhanced by the presence of

an electron-withdrawing fluorine atom at the C5 position, which preferentially activates the

adjacent C4 position for nucleophilic attack.[9][10]

This principle allows for the selective displacement of the C4 chlorine by a nucleophile like 2-

aminoethanol, leaving the C2 chlorine intact for subsequent diversification in later synthetic

steps.
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Synthesis Workflow

2,4-Dichloro-5-fluoropyrimidine
(Starting Material)

Nucleophilic Aromatic
Substitution (SₙAr)

2-Aminoethanol
(Nucleophile)

Solvent (e.g., n-Butanol)
Base (e.g., K₂CO₃)

Reaction
Conditions

2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol
(Target Intermediate)

Selective C4 Substitution

Purification
(e.g., Crystallization)

Click to download full resolution via product page

Caption: Synthetic workflow for the target intermediate.

Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established principles of SₙAr reactions

on dichloropyrimidine systems.[5][11]

Objective: To synthesize 2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol via

regioselective amination.

Materials:

2,4-Dichloro-5-fluoropyrimidine (1.0 eq)
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2-Aminoethanol (1.1 eq)

Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq)

n-Butanol or Isopropanol (solvent)

Ethyl acetate (for extraction)

Brine

Procedure:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add 2,4-dichloro-5-fluoropyrimidine and n-butanol.

Addition of Reagents: Add potassium carbonate to the mixture, followed by the slow,

dropwise addition of 2-aminoethanol at room temperature. The base is crucial to neutralize

the HCl generated during the reaction.

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance

Liquid Chromatography (HPLC) until the starting material is consumed.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the

solvent under reduced pressure.

Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer,

and wash it sequentially with water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under vacuum to yield the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexanes) to afford the final product as a white solid.

Self-Validation: The success of the synthesis is validated by the selective formation of the C4-

substituted product. Characterization by NMR will confirm this regioselectivity; the presence of

a single pyrimidine proton signal coupled to the fluorine atom is indicative of substitution at C4,
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leaving the proton at C6 intact. Mass spectrometry will confirm the correct mass and isotopic

distribution.

Application in Drug Discovery: A Gateway to Kinase
Inhibitors
The title compound is not an end in itself but a valuable precursor for more complex active

pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1][11] The remaining chlorine

atom at the C2 position is a handle for further functionalization, typically through another SₙAr

reaction or a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig).

Role in Kinase Inhibitor Synthesis

2-[(2-Chloro-5-fluoro-
pyrimidin-4-yl)amino]ethanol

(Our Building Block)

Pd-Catalyzed Cross-Coupling
or SₙAr Reaction

C2 Position
Reaction

Optional Modification
of Hydroxyl Group

Complex Kinase Inhibitor
(e.g., PLK4 or Aurora Inhibitor)

Aryl Boronic Acid or
Substituted Amine

(Diversification Partner)

Click to download full resolution via product page

Caption: General workflow for drug candidate synthesis.

This two-step diversification strategy is highly efficient in drug discovery. The first substitution

with 2-aminoethanol installs a key hinge-binding element and a solubilizing group. The second

substitution at the C2 position allows for the introduction of various aryl or heteroaryl groups

that can interact with other regions of the kinase active site, thereby tuning the compound's
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potency and selectivity profile.[12] The hydroxyl group on the side chain also offers a further

point for modification to optimize pharmacokinetic properties.

Safety and Handling
As a fine chemical intermediate, 2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol requires

careful handling in a laboratory setting.

GHS Classification: The compound is classified as acutely toxic and an irritant.[13]

H301: Toxic if swallowed.

H312: Harmful in contact with skin.

H332: Harmful if inhaled.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H317: May cause an allergic skin reaction.

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemically

resistant gloves.

Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. In case of

accidental contact, rinse the affected area thoroughly with water and seek medical attention.

Refer to the supplier's Safety Data Sheet (SDS) for complete handling and emergency

procedures.[13]

Conclusion
2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol is a testament to the power of strategic

molecular design. Its synthesis is governed by predictable principles of heterocyclic reactivity,

allowing for its reliable production. The compound's true strength lies in its role as a versatile
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and powerful building block, providing a robust platform for the rapid generation of diverse and

potent kinase inhibitors. A deep understanding of its chemistry and application empowers

researchers to accelerate the discovery and development of next-generation targeted

therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound -
Google Patents [patents.google.com]

3. pharmaffiliates.com [pharmaffiliates.com]

4. 2-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]ethanol, CasNo.16255-90-6 ZHEJIANG
JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and
computational study on potential inhibitory action against COVID-19 - PMC
[pmc.ncbi.nlm.nih.gov]

6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid
Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

7. organicchemistrydata.org [organicchemistrydata.org]

8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines
- RCS Research Chemistry Services [rcs.wuxiapptec.com]

9. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-
trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]

10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines
Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

11. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as
potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

13. nbinno.com [nbinno.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b092120?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/157/An_In_depth_Technical_Guide_to_2_Amino_4_chloro_5_fluoropyrimidine_CAS_No_155_10_2.pdf
https://patents.google.com/patent/CN102070536A/en
https://patents.google.com/patent/CN102070536A/en
https://www.pharmaffiliates.com/en/16255-90-6-2-2-chloro-5-fluoropyrimidin-4-yl-amino-ethan-1-ol-pa270029372.html
https://jiuzhoua.lookchem.com/products/CasNo-16255-90-6-2--2-chloro-5-fluoro-4-pyrimidinyl-amino-ethanol-29819337.html
https://jiuzhoua.lookchem.com/products/CasNo-16255-90-6-2--2-chloro-5-fluoro-4-pyrimidinyl-amino-ethanol-29819337.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9580235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9580235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9580235/
https://www.mdpi.com/2673-401X/3/1/3
https://www.mdpi.com/2673-401X/3/1/3
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://rcs.wuxiapptec.com/understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines/
https://rcs.wuxiapptec.com/understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines/
https://www.beilstein-journals.org/bjoc/articles/4/22
https://www.beilstein-journals.org/bjoc/articles/4/22
https://pubmed.ncbi.nlm.nih.gov/26154983/
https://pubmed.ncbi.nlm.nih.gov/26154983/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2683700.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC10507801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10507801/
https://www.nbinno.com/article/pharmaceutical-intermediates/exploring-the-synthesis-and-applications-of-2-4-dichloro-5-fluoropyrimidine-za
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Introduction: The Strategic Importance of a Fluorinated
Pyrimidine Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092120#2-2-chloro-5-fluoropyrimidin-4-yl-amino-
ethanol-cas-16255-90-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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